A Technical Guide to (4-Chloro-2-formylphenoxy)acetic Acid: Properties, Synthesis, and Applications
A Technical Guide to (4-Chloro-2-formylphenoxy)acetic Acid: Properties, Synthesis, and Applications
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of (4-Chloro-2-formylphenoxy)acetic acid. We will delve into its core chemical properties, established synthetic routes, key reactivity, and potential applications, grounding the discussion in established scientific literature.
Core Chemical Identity and Properties
(4-Chloro-2-formylphenoxy)acetic acid, with CAS Number 14440-47-2, is a multifunctional organic compound belonging to the family of chlorophenoxyacetic acids.[1][2] Its structure is characterized by a benzene ring substituted with four distinct groups: a chlorine atom, an ether linkage to an acetic acid moiety, and a formyl (aldehyde) group ortho to the ether linkage. This unique arrangement of functional groups—an aldehyde, a carboxylic acid, an aryl halide, and an ether—makes it a versatile intermediate in organic synthesis.
The presence of both an acidic carboxylic acid group and a reactive aldehyde group on the same scaffold allows for a wide range of subsequent chemical transformations, positioning it as a valuable building block for more complex molecules.
Physicochemical and Spectroscopic Data
The key properties of (4-Chloro-2-formylphenoxy)acetic acid are summarized below. The compound typically presents as a white solid with a melting point in the range of 144-146 °C.[3]
| Property | Value | Source |
| CAS Number | 14440-47-2 | [1][2][4] |
| Molecular Formula | C₉H₇ClO₄ | [2] |
| Molecular Weight | 214.6 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 144-146 °C | [3] |
| Purity | ≥95% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | VXVIICNFYDEOJG-UHFFFAOYSA-N |
Spectroscopic analysis is crucial for structure confirmation. While a full dataset is best obtained from a direct sample, published data provides a reliable reference.
| Spectroscopy | Data (Solvent: DMSO-d₆, 800 MHz) | Source |
| ¹H NMR | δ 4.92 (s, 2H, -OCH₂ COOH), 7.24 (d, J=9.0 Hz, 1H, Ar-H), 7.64 (dd, J=8.9, 2.8 Hz, 1H, Ar-H), 7.79 (d, J=2.7 Hz, 1H, Ar-H), 10.38 (s, 1H, -CHO ), 13.18 (br. s., 1H, -COOH ) | [3] |
Synthesis and Mechanistic Insight
The synthesis of (4-Chloro-2-formylphenoxy)acetic acid is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway offers high yields and proceeds under relatively mild conditions.
Synthetic Workflow
The process begins with a substituted phenol, 5-chloro-2-hydroxybenzaldehyde, which is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, an ester of a bromo- or chloroacetic acid, via an Sₙ2 reaction. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. A common variant uses methyl bromoacetate directly.[3]
Detailed Experimental Protocol
The following protocol is adapted from a general method described in the literature for the synthesis of 2-(2-formylphenoxy)acetic acids.[3]
Materials:
-
5-Chloro-2-hydroxybenzaldehyde (10 mmol)
-
Methyl bromoacetate (13 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (20 mmol)
-
Dimethylformamide (DMF), freshly distilled (50 mL)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-hydroxybenzaldehyde, methyl bromoacetate, and potassium carbonate.
-
Solvent Addition: Add 50 mL of freshly distilled DMF to the flask.
-
Reaction: Heat the mixture to 80 °C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, (4-Chloro-2-formylphenoxy)acetic acid, as a white solid.
Causality Behind Choices:
-
K₂CO₃: A moderately strong base is chosen to deprotonate the phenolic hydroxyl group without causing unwanted side reactions, such as hydrolysis of the ester.
-
DMF: A polar aprotic solvent is used because it effectively dissolves the ionic intermediates (phenoxide) and does not interfere with the Sₙ2 reaction mechanism.
-
80 °C: This elevated temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
Key Chemical Reactivity and Applications
The utility of (4-Chloro-2-formylphenoxy)acetic acid lies in its capacity to serve as a precursor for more complex heterocyclic structures, particularly benzofurans.
Intramolecular Cyclization to Benzofurans
A key reaction of this class of compounds is the cyclization to form a benzofuran ring system upon heating with acetic anhydride and a base like sodium acetate.[5] This transformation is pivotal for synthesizing the benzofuran core, a common scaffold in pharmacologically active molecules. The proposed mechanism involves the formation of a mixed anhydride, which then rearranges to a ketene intermediate. This highly reactive ketene undergoes an intramolecular [2+2] cycloaddition with the aldehyde, followed by a cycloreversion that expels CO₂ to yield the aromatic benzofuran.[6]
Synthetic Building Block
Beyond cyclization, the aldehyde and carboxylic acid groups serve as handles for further derivatization.
-
The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and condensation with amines to form imines (azomethines), opening pathways to a diverse range of compounds.[7]
-
The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling its use in peptide synthesis or as a linker molecule in drug-conjugate chemistry.
This dual reactivity makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. While the closely related compound (4-chloro-2-methylphenoxy)acetic acid (MCPA) is known as a phenoxy herbicide, the primary application of the title compound is as a synthetic intermediate rather than a direct bioactive agent.[8]
Safety and Handling
(4-Chloro-2-formylphenoxy)acetic acid is classified as hazardous. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | Code | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Data sourced from Sigma-Aldrich.
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.
Conclusion
(4-Chloro-2-formylphenoxy)acetic acid is a synthetically valuable organic intermediate distinguished by its multifunctional chemical architecture. Its established synthesis via Williamson etherification and its key reactivity, particularly in the formation of benzofurans, underscore its importance for researchers in medicinal chemistry and materials science. Proper understanding of its properties, reactivity, and handling requirements enables its effective and safe use in the development of novel and complex molecular structures.
References
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Chemsigma. (n.d.). (4-chloro-2-formylphenoxy)acetic acid [14440-47-2]. Retrieved from [Link]
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SpectraBase. (n.d.). [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]
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PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
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Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of the CPA-based derivatives 1–4. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 4-FORMYL PHENOXY ACETIC ACID. Retrieved from [Link]
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SIELC Technologies. (n.d.). Acetic acid, (2-formylphenoxy)-. Retrieved from [Link]
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PMC. (n.d.). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. Retrieved from [Link]
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Chevron. (2019). Safety Data Sheet. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester IR Spectrum. Retrieved from [Link]
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Chemsrc. (n.d.). 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4. Retrieved from [Link]
- Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
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